BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 2-
Bromoacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromoacrylamide

Cat. No.: B1589967

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylamide is a versatile bifunctional molecule of significant interest in organic
synthesis and drug development.[1] Its structure, featuring an electron-deficient alkene and a
reactive bromine atom, allows it to participate in a variety of chemical transformations, including
Michael additions, substitution reactions, and cycloadditions.[1] This technical guide provides
an in-depth overview of the spectroscopic techniques used to characterize 2-
bromoacrylamide, offering a valuable resource for researchers working with this compound.
The guide details experimental protocols and presents key spectroscopic data in a clear,
tabular format for easy reference.

Physicochemical Properties

Property Value

CAS Number 70321-36-7[1][2][3]
Molecular Formula C3H4BrNO[2]

Molecular Weight 149.97 g/mol [1][2]

IUPAC Name 2-bromoprop-2-enamide[2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1589967?utm_src=pdf-interest
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967
https://www.benchchem.com/product/b1589967
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoacrylamide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4732271.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoacrylamide
https://www.benchchem.com/product/b1589967
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoacrylamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoacrylamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

A comprehensive analysis of 2-bromoacrylamide using various spectroscopic methods is
crucial for its unambiguous identification and the assessment of its purity. The following
sections summarize the expected data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
bromoacrylamide, both *H and 13C NMR provide characteristic signals that confirm its
molecular structure.

IH NMR (Proton NMR)

The *H NMR spectrum of 2-bromoacrylamide is expected to show distinct signals for the vinyl
protons and the amide protons. Due to the asymmetry of the molecule, the two vinyl protons
are diastereotopic and should appear as distinct signals, likely doublets, due to coupling with
each other. The amide protons may appear as a broad singlet.

13C NMR (Carbon NMR)

The 13C NMR spectrum will display three distinct signals corresponding to the three carbon
atoms in the 2-bromoacrylamide molecule: the carbonyl carbon, and the two sp2 hybridized
carbons of the double bond. The carbon atom bonded to the bromine will be significantly
influenced by the halogen's electronegativity.

Spectroscopic Data 1H NMR (Predicted) 13C NMR (Predicted)

Vinyl Protons: 6.0 - 7.5
Chemical Shift (3, ppm) (m)Amide Protons: 5.5 - 8.0 (br

s)

C=0:160- 170C-Br: 110 -
125=CH2: 125 - 140

. m = multiplet, br s = broad
Multiplicity nalet
single

Solvent CDCIs or DMSO-ds CDCIz or DMSO-ds
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Note: The predicted chemical shifts are based on typical values for similar functional groups
and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies. The FT-IR spectrum of 2-bromoacrylamide will
exhibit characteristic absorption bands for the amide and alkene functional groups.

Vibrational Mode Frequency (cm™1) Intensity
N-H Stretch (Amide) 3400 - 3200 Strong, broad
C=0 Stretch (Amide I) 1680 - 1630 Strong

N-H Bend (Amide II) 1650 - 1550 Medium

C=C Stretch (Alkene) 1640 - 1600 Medium
=C-H Bend (Alkene) 1000 - 650 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-bromoacrylamide, the mass spectrum will show the molecular ion peak
(M*) and characteristic fragment ions resulting from the loss of bromine, the amide group, or
other small fragments. Due to the presence of bromine, which has two major isotopes (’°Br and
81Br) in roughly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment peaks
will appear as a pair of peaks (M* and M+2) with approximately equal intensity.

m/z Assignment
149/151 [M]* (Molecular lon)
70 [M - Br]*

105/107 [M - C=0]*

44 [CONHz]*+
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Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and
reproducible spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoacrylamide in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e Instrument Parameters (*H NMR):
o Spectrometer frequency: 400 MHz or higher.
o Number of scans: 16-64.
o Relaxation delay: 1-5 seconds.
o Pulse width: 30-90 degrees.
e Instrument Parameters (33C NMR):
o Spectrometer frequency: 100 MHz or higher.
o Number of scans: 1024 or more, due to the low natural abundance of 3C.
o Technique: Proton-decoupled for singlet peaks.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data. Reference the spectrum to the residual solvent peak or an internal standard
(e.g., TMS).

FT-IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of 2-bromoacrylamide with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Instrument Parameters:
o Scan range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of scans: 16-32.

o Data Acquisition: Record a background spectrum (of the empty sample holder or clean ATR
crystal) and then the sample spectrum. The instrument software will automatically generate
the transmittance or absorbance spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization Method: Electron lonization (EI) is a common method for this type of molecule.
e Instrument Parameters:
o lonization energy: Typically 70 eV for EI.

o Mass range: Scan a range appropriate to detect the molecular ion and expected
fragments (e.g., m/z 40-200).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Reactivity and Synthetic Utility

2-Bromoacrylamide is a valuable building block in organic synthesis due to its dual reactivity.
The electron-withdrawing amide group activates the double bond for Michael addition, while the
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bromine atom can be displaced in nucleophilic substitution reactions. This allows for the
synthesis of a wide range of functionalized molecules.
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Michael Addition
(Nucleophile adds to C=C)

B-Substituted Acrylamide

2-Bromoacrylamide

+ Nucleophile + Nucleophile + Diene
Nucleophilic Substitution Cycloaddition
(Nucleophile displaces Br) (e.g., Diels-Alder)

a-Substituted Acrylamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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